![molecular formula C23H23ClN2O B346682 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone CAS No. 497060-44-3](/img/structure/B346682.png)
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone” has a molecular formula of C25H28ClN5O2 . It is also known by the synonym AKOS005028311 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C25H28ClN5O2/c1-18-8-9-19 (26)16-22 (18)28-12-14-29 (15-13-28)23 (32)17-31-21-7-3-2-6-20 (21)24 (27-31)25 (33)30-10-4-5-11-30/h2-3,6-9,16H,4-5,10-15,17H2,1H3 . The compound has a molecular weight of 466.0 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 466.0 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 4 . The topological polar surface area is 61.7 Ų .科学的研究の応用
Molecular Interaction Studies
- A study by Shim et al. (2002) explored the molecular interactions of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, using the AM1 molecular orbital method. This research is significant for understanding the binding interactions of similar compounds with cannabinoid receptors (Shim et al., 2002).
Neurotrophic Activity Enhancement
- Williams et al. (2010) conducted research on a compound with a similar structure, focusing on its ability to enhance nerve growth factor-induced neurite outgrowth. This study highlights the potential of such compounds in neurotrophic applications (Williams et al., 2010).
Atypical Antipsychotic Agents
- Park et al. (2010) synthesized and studied (piperazin-1-yl-phenyl)-arylsulfonamides, discovering their high affinity for both 5-HT(2C) and 5-HT(6) receptors, indicating potential use as atypical antipsychotic agents (Park et al., 2010).
Synthesis and Characterization of Derivatives
- Abdassalam et al. (2019) reported the synthesis of new derivatives of naphtho- and tetracyclic diazaquinone, demonstrating the diversity in chemical synthesis and potential applications of such compounds (Abdassalam et al., 2019).
Serotonin Receptor Ligands
- Another study by Park et al. (2011) identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones as having high binding affinities for 5-HT(6) serotonin receptors, suggesting their therapeutic potential in serotonin-related disorders (Park et al., 2011).
Antimicrobial Studies
- Verma and Singh (2015) investigated the antimicrobial properties of mononuclear transition metal dithiocarbamate complexes, highlighting the antimicrobial potential of compounds containing naphthoquinone groups, which may be structurally related to the compound (Verma & Singh, 2015).
Anticonvulsant Activity
- Ghareb et al. (2017) conducted a study on novel naphthalen-2-yl acetate derivatives for potential anticonvulsant agents, which could suggest similar applications for the compound (Ghareb et al., 2017).
Cancer Research
- Girimanchanaika et al. (2021) investigated the synthesis and effect on cancer cell viability of analogs related to the compound of interest, demonstrating its potential use in cancer research (Girimanchanaika et al., 2021).
作用機序
Target of Action:
CMIT primarily targets microbial organisms. It has been investigated as a potential biocide in aircraft fuel systems . These systems present unique challenges due to their specific properties, and CMIT’s effectiveness against microbial isolates has been assessed . The compound interacts with microorganisms, disrupting their growth and survival.
Mode of Action:
CMIT acts as a cathodic inhibitor on the 7B04 aluminum alloy , which is commonly used in aircraft fuel systems. It exhibits both short-term and long-term corrosion inhibition effects at specific concentrations. By interfering with the corrosion process, CMIT helps protect the alloy from localized corrosion, including microbiologically influenced corrosion (MIC) .
Biochemical Pathways:
glutathione and sulfate . These interactions likely contribute to its antimicrobial properties and corrosion inhibition effects .
Pharmacokinetics:
Unfortunately, detailed pharmacokinetic data for CMIT are scarce. We don’t have information on its absorption , volume of distribution , or protein binding
Result of Action:
At the molecular and cellular level, CMIT’s action leads to inhibition of microbial growth. By disrupting essential processes in microorganisms, it prevents their proliferation and potential damage to fuel system components .
Action Environment:
Environmental factors significantly influence CMIT’s efficacy and stability. In aircraft fuel systems, the presence of liquid water, suitable pH, and ample nutrients create an ideal environment for microbial growth. CMIT’s effectiveness depends on these conditions, as well as its concentration and exposure duration .
Its unique properties make it a valuable candidate for combating microbial problems in this specialized context . 🛫🔬
特性
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c1-17-9-10-20(24)16-22(17)25-11-13-26(14-12-25)23(27)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,16H,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLFFOCQVPCSEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

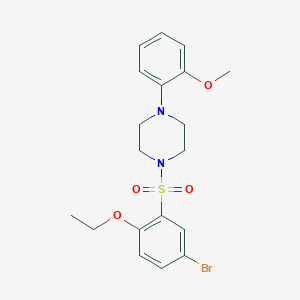
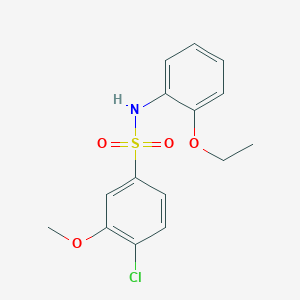
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346605.png)
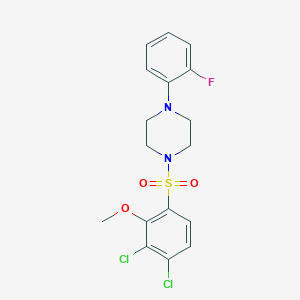
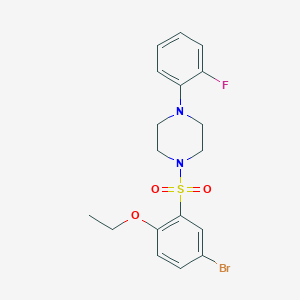
![1-(2-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B346610.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346611.png)
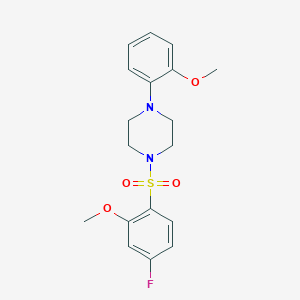
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346615.png)
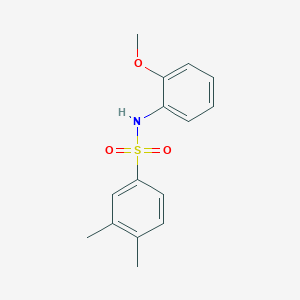

![1-[(4-Butoxynaphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B346621.png)
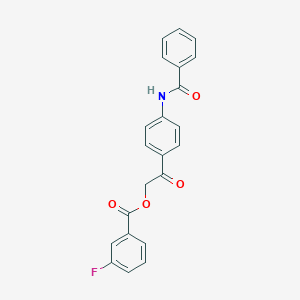
![5-bromo-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B346625.png)